molecular formula C19H21NO5 B4001330 N-[2-(2-biphenylyloxy)ethyl]-2-propen-1-amine oxalate

N-[2-(2-biphenylyloxy)ethyl]-2-propen-1-amine oxalate

Cat. No.: B4001330
M. Wt: 343.4 g/mol
InChI Key: PIKQZWWDDIYWHU-UHFFFAOYSA-N
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Description

N-[2-(2-biphenylyloxy)ethyl]-2-propen-1-amine oxalate is a useful research compound. Its molecular formula is C19H21NO5 and its molecular weight is 343.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 343.14197277 g/mol and the complexity rating of the compound is 319. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enantioselective Synthesis

The enantioselective synthesis processes often involve compounds similar to N-[2-(2-biphenylyloxy)ethyl]-2-propen-1-amine oxalate. For instance, studies have demonstrated the preparation of enantiomerically pure compounds via resolution with immobilized enzymes, highlighting the importance of such compounds in achieving high enantiomeric purity in chemical syntheses (Fadnavis, Radhika, & Devi, 2006).

Hydrogen Bonded Structures in Organic Amine Oxalates

Research on hydrogen-bonded structures in organic amine oxalates provides insights into the diverse hydrogen-bonded networks that these compounds can form. Such studies are crucial for understanding the thermal stability and material properties of these compounds, which could be related to this compound (Vaidhyanathan, Natarajan, & Rao, 2002).

Synthesis of Dicarboxylic Acid Amides and Diamides

The synthesis of dicarboxylic acid amides and diamides based on compounds with structural similarities to this compound is explored in the literature. Such synthetic pathways are essential for creating a variety of functional materials with potential applications in drug development and material science (Aghekyan, Mkryan, Muradyan, & Tumajyan, 2018).

Functional Poly(2-oxazoline)s and Click Chemistry

Poly(2-oxazoline)s and their modification through click chemistry represent another area where compounds like this compound could find application. This research indicates the potential of such compounds in developing biocompatible and multifunctional polymers for biomedical applications (Lava, Verbraeken, & Hoogenboom, 2015).

Catalysis and Organic Synthesis

Studies on catalysis and organic synthesis have explored the use of ethyl glyoxalate and amines in Pd-catalyzed tandem cyclization, illustrating the potential of compounds like this compound in facilitating the synthesis of complex organic molecules (Luo et al., 2012).

Properties

IUPAC Name

oxalic acid;N-[2-(2-phenylphenoxy)ethyl]prop-2-en-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO.C2H2O4/c1-2-12-18-13-14-19-17-11-7-6-10-16(17)15-8-4-3-5-9-15;3-1(4)2(5)6/h2-11,18H,1,12-14H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIKQZWWDDIYWHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNCCOC1=CC=CC=C1C2=CC=CC=C2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.